molecular formula C12H14BrN3O2S B2676429 (1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide CAS No. 241127-11-7

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide

Cat. No. B2676429
CAS RN: 241127-11-7
M. Wt: 344.23
InChI Key: TWLPFTNJDKNMGC-LFIBNONCSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Multi-Coupling Reagent

3-Bromo-2-(tert-butylsulfonyl)-1-propene reacts with electrophiles to yield highly functionalized sulfones. These sulfones can be transformed into enones or dienones, demonstrating the compound's utility as a versatile multi-coupling reagent in organic synthesis (Auvray, Knochel, & Normant, 1985).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as intermediates for asymmetric amine synthesis, highlighting their role in creating a wide range of highly enantioenriched amines, including amino acids and amino alcohols. This demonstrates the application of tert-butylsulfonyl functionalities in stereoselective synthesis (Ellman, Owens, & Tang, 2002).

Antimicrobial Agent Synthesis

The synthesis of substituted phenyl azetidines, potentially as antimicrobial agents, involves reactions with bromophenyl derivatives, highlighting the role of bromoaniline functionalities in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).

Nanocatalyst Development

2-Aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 demonstrates the application of sulfonyl groups in developing magnetic nanocatalysts for the synthesis of tetrazoles, showcasing innovative approaches in green chemistry (Ghasemzadeh & Akhlaghinia, 2017).

Aminohydroxylation and Aziridination of Olefins

Tert-butylsulfonamide serves as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This illustrates the utility of tert-butylsulfonyl derivatives in facilitating nitrogen insertion reactions, critical for synthesizing nitrogen-containing organic compounds (Gontcharov, Liu, & Sharpless, 1999).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and induces a biological response .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose to health and the environment .

Future Directions

This involves discussing the potential applications of the compound and the future research directions .

properties

IUPAC Name

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLPFTNJDKNMGC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-N-(4-bromoanilino)-1-tert-butylsulfonylmethanimidoyl cyanide

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